molecular formula C18H25NO6 B8177054 1-Methoxy-1-oxo-2-propyl 2-[N-(2,6-Dimethylphenyl)-2-methoxyacetamido]propanoate

1-Methoxy-1-oxo-2-propyl 2-[N-(2,6-Dimethylphenyl)-2-methoxyacetamido]propanoate

Cat. No.: B8177054
M. Wt: 351.4 g/mol
InChI Key: PXBVFNFEVOCEID-UHFFFAOYSA-N
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Description

1-Methoxy-1-oxo-2-propyl 2-[N-(2,6-Dimethylphenyl)-2-methoxyacetamido]propanoate is a chemical compound with the molecular formula C18H25NO6. It is known for its unique structure, which includes a methoxy group, a propyl group, and a dimethylphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-oxo-2-propyl 2-[N-(2,6-Dimethylphenyl)-2-methoxyacetamido]propanoate typically involves the reaction of 2,6-dimethylphenylamine with methoxyacetic acid to form an intermediate. This intermediate is then reacted with 1-methoxy-1-oxo-2-propyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of 95% or higher .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1-oxo-2-propyl 2-[N-(2,6-Dimethylphenyl)-2-methoxyacetamido]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Methoxy-1-oxo-2-propyl 2-[N-(2,6-Dimethylphenyl)-2-methoxyacetamido]propanoate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-1-oxo-2-propyl 2-[N-(2,6-Dimethylphenyl)-2-methoxyacetamido]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propyl acetate: Similar in structure but differs in functional groups and applications.

    1-Methoxy-2-propanol: Shares the methoxy group but has different chemical properties and uses.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) 2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-11-8-7-9-12(2)16(11)19(15(20)10-23-5)13(3)17(21)25-14(4)18(22)24-6/h7-9,13-14H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBVFNFEVOCEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC(C)C(=O)OC)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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